Hydroxy Bosentan-d4

Bioanalysis LC–MS/MS Method Validation

Quantifying Hydroxy Bosentan without a structurally matched SIL-IS introduces matrix effect variability and ion suppression errors. Hydroxy Bosentan-d4 is the exact deuterated analog (4 × ²H at the hydroxyethoxy moiety), serving as the fit-for-purpose internal standard. • Validated SPE-LC-MS/MS method: intra-/inter-batch precision ≤4.0%, mean relative recovery >94% • ≥98% purity, ≥98% isotopic enrichment (²H); supplied with comprehensive CoA • Traceable to USP/EP standards for ANDA analytical method development, AMV, and QC applications

Molecular Formula C27H29N5O7S
Molecular Weight 571.6 g/mol
CAS No. 1065472-91-4
Cat. No. B588148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Bosentan-d4
CAS1065472-91-4
Synonyms4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy-d4)-5-(2-methoxyphenoxy)[2,2’-bipyrimidin]-4-yl]-benzenesulfonamide;  Ro 48-8634-d4;  Ro 48-5033-d4
Molecular FormulaC27H29N5O7S
Molecular Weight571.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32)/i15D2,16D2
InChIKeyFAJQMBCLPZWTQJ-ONNKGWAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Bosentan-d4: Stable Isotope Internal Standard


Hydroxy Bosentan-d4 (CAS 1065472-91-4) is a deuterium-labeled analog of Hydroxy Bosentan (Ro 48-5033), the principal active metabolite of the dual endothelin receptor antagonist Bosentan [1]. Hydroxy Bosentan itself contributes an estimated 10–20% of the parent drug's pharmacological activity and achieves plasma concentrations approximately threefold higher than Bosentan, underscoring its clinical and analytical significance [2]. The compound incorporates four deuterium atoms at the hydroxyethoxy moiety, yielding a nominal molecular mass shift of +4 Da (m/z 571.6 vs. 567.6) relative to the unlabeled analyte, which enables its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC–MS/MS assays [3]. Commercial specifications typically report a purity of ≥98% and minimum isotopic enrichment of 98% ²H, ensuring reliable performance as an analytical reference standard [4].

SIL-IS identity: Deuterium-labeled Hydroxy Bosentan analog for LC–MS/MS quantification of the active metabolite.
Structural match: Identical to Hydroxy Bosentan analyte except 4 × ²H at hydroxyethoxy moiety; supports matrix-effect correction.
Specification context: Reported high isotopic enrichment and purity; verify lot-specific CoA for method validation research.

Hydroxy Bosentan-d4: Why Substitution Fails


Hydroxy Bosentan-d4 addresses a specific analytical requirement that cannot be met by substituting Bosentan-d4 or other deuterated bosentan analogs. In bioanalytical LC–MS/MS workflows, a stable isotope-labeled internal standard (SIL-IS) must match the exact molecular structure of the target analyte to adequately compensate for matrix effects, extraction recovery variability, and ion suppression across a dynamic concentration range [1]. Bosentan-d4 (CAS 1065472-77-6), for instance, is isotopically labeled at the tert-butyl moiety and is structurally identical to Bosentan, not to Hydroxy Bosentan . Consequently, using Bosentan-d4 as an internal standard for Hydroxy Bosentan introduces mismatched extraction behavior and chromatographic retention, which degrades assay accuracy and precision [2]. Similarly, Hydroxy Bosentan-d6 (CAS 1246817-57-1), while also a deuterated analog of the same metabolite, differs in labeling position and degree, and its use may not align with validated method parameters or regulatory submission requirements when a specific d4-labeled standard is specified . Hydroxy Bosentan-d4 is thus the structurally matched, fit-for-purpose SIL-IS for quantifying Hydroxy Bosentan in human plasma, as demonstrated in validated SPE-LC–MS/MS methods that achieved intra- and inter-batch precision ≤4.0% and mean relative recovery >94% [1].

Bosentan-d4 mismatch

Structurally identical to Bosentan, not Hydroxy Bosentan; introduces differential extraction and retention, potentially degrading accuracy and precision for metabolite quantification.

Hydroxy Bosentan-d6 labeling difference

Different deuterium position and degree; substituting d6 for d4 may not align with validated method parameters and could require re-validation, adding method-transfer uncertainty.

Unlabeled Hydroxy Bosentan co-elution

Unlabeled form shares identical m/z transitions and retention; cannot function as internal standard, making reliable quantification in complex matrices impossible.

Hydroxy Bosentan-d4: Quantitative Evidence vs. Analogs


Structural Match for Accurate Quantification

Hydroxy Bosentan-d4 is the structurally identical, deuterium-labeled analog of Hydroxy Bosentan, differing only by the substitution of four hydrogen atoms with deuterium at the hydroxyethoxy moiety. This precise structural correspondence allows it to serve as the optimal SIL-IS for correcting matrix effects and extraction variability in LC–MS/MS assays. In a validated SPE-LC–MS/MS method using deuterated analogs of both Bosentan and Hydroxy Bosentan, the intra-batch and inter-batch precision (%CV) across QC levels was ≤4.0%, and the mean relative recovery exceeded 94% for both analytes, demonstrating the critical role of a matched SIL-IS [1]. In contrast, using Bosentan-d4 (structurally Bosentan) as the internal standard for Hydroxy Bosentan would introduce systematic bias due to differential extraction and chromatographic behavior [2].

Structural Match
Method context
Hydroxy Bosentan-d4 is the matched SIL-IS for Hydroxy Bosentan; Bosentan-d4 is structurally mismatched (parent drug).
Matched IS corrects matrix effects; mismatched introduces systematic bias.
Validated method context: reported intra-/inter-batch precision ≤4.0%, recovery >94%.
Bioanalysis LC–MS/MS Method Validation

Isotopic Purity and Enrichment for Quantification

Commercial Hydroxy Bosentan-d4 is supplied with documented minimum purity of 98.00% and minimum isotopic enrichment of 98% ²H [1]. This level of enrichment ensures a mass shift of +4 Da that is distinct from the unlabeled analyte, minimizing isotopic cross-talk and enabling reliable signal differentiation in MRM transitions. Non-deuterated Hydroxy Bosentan cannot be used as an internal standard because it co-elutes and shares the same m/z transitions, making it indistinguishable from the analyte in the MS detector [2].

Isotopic Enrichment
Specification review
≥98% ²H, +4 Da mass shift
Supports distinct MS channel separation; minimal isotopic cross-talk.
Class-level inference; verify lot-specific CoA for exact enrichment.
Isotopic Enrichment Purity Quality Control

d4 Labeling Position for Method Consistency

Hydroxy Bosentan-d4 (CAS 1065472-91-4) features deuterium labeling at the 1,1,2,2-positions of the hydroxyethoxy group [1]. An alternative deuterated analog, Hydroxy Bosentan-d6 (CAS 1246817-57-1), incorporates six deuterium atoms at a different location and yields a +6 Da mass shift . While both can theoretically serve as internal standards, the specific d4-labeled compound is the one referenced in validated regulatory methods and may be explicitly required in established analytical procedures or pharmacopeial monographs. Substituting Hydroxy Bosentan-d6 for Hydroxy Bosentan-d4 without re-validation introduces uncertainty in method performance and may not be accepted in regulatory filings [2].

d4 vs d6 Labeling
Cross-study context
Hydroxy Bosentan-d4 (4 × ²H, hydroxyethoxy) vs Hydroxy Bosentan-d6 (6 × ²H, different position).
Substituting d6 may require re-validation for method continuity.
Method-transfer context; distinct CAS numbers indicate different product identities.
Deuterium Labeling Internal Standard Selection Method Transfer

Pharmacological Justification for Quantification

Hydroxy Bosentan (Ro 48-5033) retains an estimated 10–20% of the pharmacological activity of Bosentan at the endothelin ETA and ETB receptors [1]. Because its plasma concentration is approximately threefold higher than that of the parent drug, this metabolite contributes meaningfully to the overall clinical effect [2]. Regulatory bioequivalence studies for Bosentan formulations therefore require simultaneous quantification of both Bosentan and Hydroxy Bosentan, as demonstrated in validated methods using their respective deuterated internal standards [3]. Hydroxy Bosentan-d4 is the matched internal standard for this required metabolite measurement; Bosentan-d4 alone is insufficient.

Metabolite Activity
Endpoint context
~10–20% of parent activity; plasma level ~3× higher
Active metabolite quantification is required in bioequivalence research design.
Regulatory bioequivalence studies require simultaneous measurement of Bosentan and Hydroxy Bosentan.
Metabolite Activity Pharmacokinetics Bioequivalence

Certified Reference Standard vs. Research Grade

Hydroxy Bosentan-d4 is available from multiple commercial vendors as a fully characterized reference standard with traceability to pharmacopeial standards (USP or EP) where feasible . Products are supplied with comprehensive Certificates of Analysis (CoA) that include lot-specific purity and isotopic enrichment data . This level of documentation is distinct from research-grade deuterated compounds that may lack the rigorous characterization required for GLP or regulatory submissions. Hydroxy Bosentan (unlabeled) is also available, but cannot serve as an internal standard for LC–MS/MS quantification .

Reference Standard
Data to verify
Certified reference standard with CoA, possible USP/EP traceability.
Documentation supports method validation research; verify per vendor lot.
Class-level inference; comprehensive characterization needed for regulatory documentation context.
Reference Standard Certificate of Analysis Regulatory Compliance

Hydroxy Bosentan-d4: Validated Applications


Human Plasma Bioequivalence Quantification

Hydroxy Bosentan-d4 serves as the designated SIL-IS for the validated SPE-LC–MS/MS method that simultaneously determines Bosentan (0.4–1600 ng/mL) and Hydroxy Bosentan (0.2–250 ng/mL) in human plasma [1]. This method has been successfully applied to a 12-subject bioequivalence study of a 125 mg Bosentan tablet formulation under fasting conditions, demonstrating mean relative recovery >94% and intra-/inter-batch precision ≤4.0% [1]. The use of Hydroxy Bosentan-d4 is essential for correcting matrix effects and ensuring the accuracy of the hydroxy metabolite measurement, which is a regulatory requirement given the metabolite's contribution to overall pharmacological activity [2].

ANDA Method Development and Validation

Hydroxy Bosentan-d4 is supplied as a fully characterized reference standard with documentation that supports Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and quality control (QC) applications for Bosentan formulations [3]. The compound is offered with possible traceability to USP or EP standards and includes a comprehensive Certificate of Analysis detailing lot-specific purity and isotopic enrichment, meeting the rigorous documentation requirements of regulatory submissions .

In Vitro DMPK Studies

In preclinical and clinical DMPK investigations, Hydroxy Bosentan-d4 can be employed as a stable isotope-labeled internal standard to quantify Hydroxy Bosentan formation in hepatocyte incubations, liver microsome assays, or plasma samples. The deuterium label allows precise tracking of the metabolite without interference from endogenous compounds [4]. This application is particularly relevant for studies evaluating CYP2C9- and CYP3A4-mediated metabolism of Bosentan, where accurate measurement of the active hydroxy metabolite is critical [4].

Bosentan Quality Control and Impurity Profiling

As a reference standard of the Bosentan API, Hydroxy Bosentan-d4 can be used in quality control laboratories to monitor the levels of the Hydroxy Bosentan metabolite in drug substance and drug product batches, or to verify the performance of analytical methods for related substances . The compound's high purity (≥98%) and stable isotope labeling ensure reliable and reproducible results in routine QC workflows .

Application
Selection Property
Validation Focus
Plasma bioequivalence research quantification
Matched SIL-IS structure
Matrix-effect and recovery review
Regulatory method validation research
Reference standard documentation
CoA and traceability documentation review
In vitro metabolism research
Stable isotope tracer
CYP-mediated metabolite quantification
Drug substance QC research
High-purity reference standard
Impurity profiling and method verification

Technical Documentation Hub

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38 linked technical documents
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